JWH-122 N-Pentanoic Acid-d4
CAS No.:
Cat. No.: VC0199759
Molecular Formula: C₂₅H₁₉D₄NO₃
Molecular Weight: 389.48
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₅H₁₉D₄NO₃ |
|---|---|
| Molecular Weight | 389.48 |
Introduction
Chemical Structure and Properties
JWH-122 N-Pentanoic Acid-d4 is characterized by a complex chemical structure that incorporates deuterium labeling with the core naphthoylindole structure of JWH-122. This modification maintains the fundamental pharmacological properties while providing distinct analytical advantages for research purposes.
Molecular Identification
The detailed chemical identification parameters of JWH-122 N-Pentanoic Acid-d4 establish its unique identity among synthetic cannabinoids:
| Parameter | Details |
|---|---|
| Product Name | JWH-122 N-Pentanoic Acid-d4 |
| Molecular Formula | C25H23NO3 |
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | 3,3,4,4-tetradeuterio-5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
| PubChem Compound | 162640736 |
The compound's chemical structure features a 4-methylnaphthoyl group attached to the 3-position of an indole ring, with a pentanoic acid chain containing four deuterium atoms at the 3,3,4,4 positions attached to the indole nitrogen. This specific deuterium labeling pattern is crucial for its function as an analytical standard.
Structural Characteristics
JWH-122 N-Pentanoic Acid-d4 belongs to the naphthoylindole class of synthetic cannabinoids, sharing structural similarities with other JWH compounds. The parent compound, JWH-122, is a derivative of JWH-018 with a methyl group at the 4-position of the naphthalene ring .
The deuterium labeling at specific positions creates a mass difference that allows for precise identification and differentiation from non-deuterated metabolites in analytical procedures. The compound's structural features can be represented by the following identifiers:
| Structural Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)/i6D2,7D2 |
| Standard InChIKey | CXHVTSVFMMQERU-KXGHAPEVSA-N |
| Isomeric SMILES | [2H]C([2H])(CC(=O)O)C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C |
| Canonical SMILES | CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
These structural characteristics contribute to the compound's stability and behavior in analytical systems, making it valuable for research applications.
Pharmacological Properties
JWH-122 N-Pentanoic Acid-d4, as a deuterated variant of JWH-122, retains similar pharmacological properties to its parent compound while offering analytical advantages due to its stable isotope labeling.
Receptor Binding and Mechanism of Action
The parent compound JWH-122 demonstrates high affinity for cannabinoid receptors, particularly the CB1 receptor with a binding affinity (Ki) of 0.69 nM . This exceptionally high affinity explains its potent cannabimimetic effects, comparable to or exceeding those of THC.
JWH-122 N-Pentanoic Acid-d4 acts primarily as an agonist at cannabinoid receptors, particularly the CB1 receptor. This action mechanism is similar to that of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The compound binds to the orthosteric site of the CB1 receptor, initiating signaling cascades that affect neurotransmitter release and neuronal activity.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of JWH-122 helps contextualize the role of JWH-122 N-Pentanoic Acid-d4 as a reference standard for metabolic studies. Research has demonstrated that after smoking 1 mg of JWH-122, maximum concentrations of 4.00–3.14 ng/mL are measured in oral fluid by GC-MS and UHPLC-HRMS, respectively, at approximately 20 minutes after inhalation .
The metabolic pathway of JWH-122 involves hydroxylation at various positions, primarily forming JWH-122 N-(4-OH) and JWH-122 N-(5-OH) metabolites. These metabolites have been quantified in oral fluid using advanced chromatographic techniques:
| Metabolite | Concentration Range | Detection Time |
|---|---|---|
| JWH-122 N-(4-OH) | 0.29–0.36 ng/mL | 10 min to 3 h after smoking |
| JWH-122 N-(5-OH) | Below LOQ (traces only) | — |
The primary value of JWH-122 N-Pentanoic Acid-d4 lies in its applications as an analytical reference standard for detecting and quantifying synthetic cannabinoids and their metabolites.
Analytical Methods and Performance
Various analytical techniques have been developed to detect JWH-122 and its metabolites in biological samples. The following table presents analytical parameters for JWH-122 and its metabolites using different methodologies:
| Analytical Method | Analyte | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
|---|---|---|---|---|
| GC-MS | JWH-122 | 0.30 | 0.50 | 80.3-81.8 |
| UHPLC-HRMS | JWH-122 | 0.07 | 0.25 | 84.4-98.6 |
| UHPLC-HRMS | JWH-122 N-(4-OH) | 0.03 | 0.10 | 84.5-97.8 |
| UHPLC-HRMS | JWH-122 N-(5-OH) | 0.03 | 0.10 | 85.3-88.8 |
The deuterium labeling in JWH-122 N-Pentanoic Acid-d4 provides a mass shift that allows for clear differentiation between the analytical standard and the analyte of interest, enabling accurate quantification even in complex biological matrices .
Application in Forensic and Clinical Analysis
JWH-122 N-Pentanoic Acid-d4 plays a crucial role in forensic toxicology and clinical testing for several reasons:
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It serves as an internal standard for quantitative analysis, enabling accurate measurement of JWH-122 and its metabolites in biological samples.
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The deuterium labeling provides a distinct mass spectral pattern that helps in confirming the identity of detected compounds.
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It facilitates the development and validation of analytical methods for detecting synthetic cannabinoids in various matrices, including blood, urine, and oral fluid.
Research has demonstrated that UHPLC-HRMS methods utilizing deuterated standards like JWH-122 N-Pentanoic Acid-d4 can achieve high sensitivity and specificity for detecting synthetic cannabinoids, with limits of detection as low as 0.07 ng/mL for JWH-122 .
Research Applications
Beyond its analytical utility, JWH-122 N-Pentanoic Acid-d4 contributes significantly to broader research on synthetic cannabinoids.
Metabolic Pathway Studies
JWH-122 N-Pentanoic Acid-d4 is invaluable for studying the metabolic pathways of synthetic cannabinoids. By using this deuterated standard, researchers can:
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Track the formation and elimination of specific metabolites over time.
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Identify novel metabolites through mass spectrometry techniques.
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Compare metabolic profiles across different populations or under various conditions.
Studies utilizing deuterated standards have identified that JWH-122 undergoes primarily hydroxylation at the N-alkyl chain, with subsequent oxidation to carboxylic acid metabolites . These findings contribute to our understanding of how synthetic cannabinoids are processed in the human body.
Pharmacological Investigations
In pharmacological research, JWH-122 N-Pentanoic Acid-d4 serves as a tool for investigating:
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Structure-activity relationships of synthetic cannabinoids at CB1 and CB2 receptors.
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Comparative binding studies between different synthetic cannabinoid classes.
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Mechanisms of tolerance and dependence associated with synthetic cannabinoid use.
The high binding affinity of JWH-122 (Ki = 0.69 nM) for CB1 receptors explains its potent psychoactive effects and has prompted research into the structural features that contribute to this activity .
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